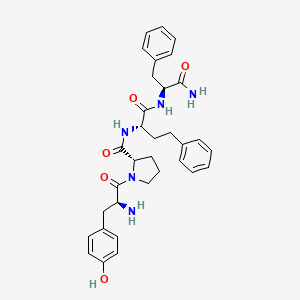

Tyr-Pro-Hfe-Phe-NH2

Description

Properties

Molecular Formula |

C33H39N5O5 |

|---|---|

Molecular Weight |

585.7 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-4-phenylbutan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C33H39N5O5/c34-26(20-24-13-16-25(39)17-14-24)33(43)38-19-7-12-29(38)32(42)36-27(18-15-22-8-3-1-4-9-22)31(41)37-28(30(35)40)21-23-10-5-2-6-11-23/h1-6,8-11,13-14,16-17,26-29,39H,7,12,15,18-21,34H2,(H2,35,40)(H,36,42)(H,37,41)/t26-,27-,28-,29-/m0/s1 |

InChI Key |

FNDQFOCGSSQYSF-DZUOILHNSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CCC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CCC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N |

Origin of Product |

United States |

Preclinical Pharmacodynamic and Pharmacokinetic Evaluation Animal Models

Receptor Occupancy Studies In Vivo:Data from studies that measure the binding and occupancy of the compound at its target receptors within living animal subjects.

Future Research Directions and Translational Perspectives

Development of the Tetrapeptide and its Analogues as Pharmacological Probes

Pharmacological probes are indispensable tools for dissecting complex biological systems, elucidating molecular mechanisms of action, and validating potential drug targets. The tetrapeptide Tyr-Pro-Hfe-Phe-NH2 can serve as a foundational structure for developing such probes, allowing researchers to investigate biological processes with enhanced precision. The development involves strategic modifications to render the peptide detectable, traceable, or otherwise amenable to specific experimental techniques.

Labeling and Modification Strategies: To function as effective probes, analogues of this compound can be modified through various labeling techniques:

Isotopic Labeling: Incorporating stable isotopes such as deuterium (B1214612) (²H), ¹³C, or ¹⁵N into specific amino acid residues or the peptide backbone is crucial for quantitative analysis using mass spectrometry (MS) and for structural studies via Nuclear Magnetic Resonance (NMR). Deuterium labeling, for instance, can aid in assessing metabolic stability and probing conformational dynamics.

Fluorescent Labeling: Covalent attachment of fluorophores (e.g., fluorescein, rhodamine, cyanine (B1664457) dyes) to accessible sites, such as the tyrosine side chain or an introduced linker, enables visualization of the peptide’s cellular uptake, localization, and trafficking using fluorescence microscopy. This is vital for understanding target engagement within living systems.

Biotinylation: Introduction of a biotin (B1667282) tag, often via a linker, facilitates affinity-based purification techniques. This allows for the capture and identification of binding partners from complex biological matrices using avidin (B1170675) or streptavidin, a key step in target validation and protein interaction studies.

Radiolabeling: Incorporation of radioisotopes (e.g., ³H, ¹⁴C, ¹²⁵I) enables high-sensitivity binding assays, receptor occupancy studies, and quantitative biodistribution analyses in preclinical models, providing precise quantitative data on peptide distribution and target interaction.

Analogue Design for Enhanced Probe Utility: Beyond labeling, structural modifications can enhance the performance of these probes. This includes introducing D-amino acids to increase resistance to proteolytic degradation, thereby prolonging the probe's lifespan in biological environments. Altering physicochemical properties through strategic substitutions can also improve cell permeability or reduce non-specific binding, ensuring the probe interacts primarily with its intended target. These modified peptides can then be employed in saturation binding assays, competition assays, FRET/BRET studies, and live-cell imaging to map receptor binding sites and study signaling events.

Data Table 1: Potential Modifications of this compound for Pharmacological Probes

| Modification Type | Label/Tag Example | Primary Application | Target Property Enhanced |

| Isotopic Labeling | Deuterium (²H) | Metabolic stability, conformational dynamics | Stability, Structural Insight |

| Isotopic Labeling | ¹³C, ¹⁵N | NMR studies, metabolic tracing | Structural Insight, Traceability |

| Fluorescent Labeling | FITC, Rhodamine | Cellular localization, imaging, flow cytometry | Detectability, Visualization |

| Biotinylation | Biotin-Lys-linker | Affinity purification, protein interaction studies | Target identification, Isolation |

| Radiolabeling | ³H, ¹⁴C, ¹²⁵I | Binding assays, biodistribution, receptor occupancy | High sensitivity, Quantitation |

| Amino Acid Substitution | D-Proline | Resistance to proteolysis | Stability |

| Amino Acid Substitution | N-methyl-Tyr | Stability, altered conformation | Stability, Binding Modulation |

Lead Optimization Strategies for Enhanced Potency and Selectivity

The process of lead optimization is critical for transforming a promising peptide candidate like this compound into a refined molecular entity with superior pharmacological characteristics. This involves systematically improving its potency, defined as the concentration required to elicit a biological effect, and selectivity, its preference for a specific target over others.

Strategies for Potency Enhancement:

Amino Acid Substitutions: A systematic exploration of amino acid substitutions at each position (Tyr, Pro, Hfe, Phe) is fundamental. Replacing residues with natural or non-natural amino acids can optimize interactions within the target's binding pocket. For example, modifications to the tyrosine hydroxyl group or the phenylalanine aromatic ring can probe specific polar or hydrophobic interactions, respectively, potentially increasing binding affinity.

Conformational Constraint: Peptides often exist in flexible conformations, which can dilute binding energy and reduce affinity. Introducing structural rigidity can pre-organize the peptide into its bioactive conformation, thereby enhancing potency and stability. This can be achieved through:

Cyclization: Forming intramolecular bonds, such as lactam bridges between amino acid side chains or between termini, can significantly restrict conformational freedom and improve receptor fit.

Backbone and Terminal Modifications: Modifications to the peptide backbone, such as the introduction of N-methylated amide bonds or reduced amide bonds, can increase resistance to enzymatic degradation by peptidases. Similarly, alterations to the C-terminal amide group or N-terminal capping can influence binding and stability.

Strategies for Selectivity Enhancement:

Exploiting Target Subtype Differences: If the peptide interacts with a family of related targets (e.g., receptor subtypes), subtle differences in their binding site architectures can be exploited. Specific amino acid substitutions can be designed to engage with unique residues present in the desired target but absent in related ones.

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential. By synthesizing and testing a series of analogues with targeted modifications, a detailed map of how structural changes influence both potency and selectivity can be constructed. This iterative process guides the design of increasingly optimized compounds.

Computational Guidance: Molecular modeling, docking simulations, and quantitative structure-activity relationship (QSAR) analyses can predict how specific modifications will impact binding affinity and selectivity, thereby prioritizing synthetic efforts and accelerating the optimization cycle.

Data Table 2: Hypothetical Lead Optimization Strategies and Expected Outcomes

| Modification Strategy | Rationale for Improvement | Expected Outcome (Potency/Selectivity) | Example Modification (Position) |

| Amino Acid Substitution | Optimize binding pocket interactions | Increased Potency | Tyr → p-Cl-Phe (Pos 1) |

| Amino Acid Substitution | Improve receptor subtype recognition | Increased Selectivity | Phe → D-Phe (Pos 4) |

| Cyclization (e.g., lactam) | Enhance conformational rigidity | Increased Potency, Stability | Pro-Hfe bridge |

| Backbone Modification | Resist enzymatic degradation | Increased Potency, Longer Duration | Amide → reduced amide |

| N-terminal Acylation | Block N-terminal degradation, modulate binding | Improved Stability, Potency modulation | Acetyl-Tyr |

| C-terminal Modification | Modulate receptor interaction | Potency/Selectivity modulation | NH₂ → N(CH₃)₂ |

Exploration of Novel Biological Targets Beyond Opioid Receptors

Peptides often exhibit pleiotropic effects, interacting with multiple biological targets or pathways. While this compound may initially be associated with a specific class of receptors (e.g., opioid receptors, given common peptide research trends), its full biological potential likely extends to other molecular entities. Exploring these novel targets is crucial for uncovering new therapeutic applications and a more comprehensive understanding of the peptide's action.

Target Identification Methodologies: A systematic approach using various experimental techniques is required to identify previously unrecognized targets:

Broad Target-Based Screening: The peptide can be tested against comprehensive panels of known receptors (e.g., G protein-coupled receptors (GPCRs), ion channels, nuclear receptors), enzymes, and transporters. High-throughput screening (HTS) platforms are essential for efficiently evaluating interactions across a wide array of targets.

Phenotypic Screening: This approach involves observing the effects of the peptide on cellular behavior or physiological processes (e.g., cell proliferation, signaling pathway activation, inflammatory responses). Subsequent analysis using transcriptomics (RNA-Seq), proteomics, and metabolomics can help identify the molecular pathways and specific targets responsible for the observed phenotypes.

Affinity-Based Approaches: Immobilizing this compound onto a solid support allows for affinity chromatography. When cell lysates or tissue extracts are passed over this support, proteins that bind to the peptide can be captured. Elution and subsequent analysis by mass spectrometry (e.g., LC-MS/MS) can identify novel binding partners and potential protein-protein interaction interfaces.

Computational Prediction and Validation: In silico methods, such as molecular docking against large protein databases or pharmacophore modeling, can predict potential new targets. These computational predictions then serve to guide experimental validation efforts.

Potential Target Classes: Based on its amino acid composition and common peptide signaling motifs, this compound could potentially interact with:

Other GPCR Families: Beyond opioid receptors, interactions with other GPCR families, such as chemokine receptors, somatostatin (B550006) receptors, or tachykinin receptors, are plausible.

Enzymes: The peptide might act as a substrate or inhibitor for various enzymes involved in cellular signaling, metabolism, or protein processing.

Ion Channels: Modulation of ion channel activity is a common mechanism for peptide signaling and warrants investigation.

Protein-Protein Interaction Interfaces: The peptide may disrupt or stabilize interactions between specific proteins that are critical for cellular function.

Identifying novel targets can significantly broaden the therapeutic utility of the peptide scaffold, potentially leading to applications in entirely different disease areas.

Data Table 3: Strategies for Identifying Novel Biological Targets for this compound

| Research Question | Experimental Approach | Key Technologies/Methods | Expected Data Type |

| Does this compound bind to a broad panel of known receptors? | Target-based screening | HTS assays (binding, functional), receptor panels | Binding affinities (Kd), EC50/IC50 values |

| What cellular pathways are affected by the peptide? | Phenotypic screening & omics analysis | Cell culture, RNA-Seq, Proteomics (LC-MS/MS), Metabolomics | Gene expression profiles, protein abundance changes, metabolite levels |

| What proteins physically interact with the peptide? | Affinity-based protein pull-down assays | Immobilized peptide, cell lysates, LC-MS/MS | List of interacting proteins, binding stoichiometry |

| Can computational models predict new binding partners? | In silico screening & molecular docking | Protein databases (UniProt, PDB), docking software | Predicted binding scores, interaction poses |

| Does the peptide modulate ion channel activity? | Electrophysiology | Patch-clamp recordings on cells expressing specific channels | Current-voltage relationships, channel gating parameters |

Integration of Multidisciplinary Approaches for Peptide Research

The comprehensive development and understanding of a peptide like this compound necessitate a synergistic integration of expertise from various scientific disciplines. This multidisciplinary approach is crucial for overcoming the inherent challenges in peptide research and translating discoveries into tangible applications.

Key Disciplines and Their Contributions:

Medicinal Chemistry & Organic Synthesis: Essential for designing and synthesizing novel peptide analogues with improved pharmacological profiles (potency, selectivity, stability). This includes developing efficient synthetic routes and purification methods.

Biochemistry & Structural Biology: Crucial for characterizing the peptide's interactions with its biological targets at a molecular level. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), X-ray crystallography, and Cryo-Electron Microscopy (Cryo-EM) provide data on binding kinetics, thermodynamics, and atomic-level structures of peptide-target complexes.

Pharmacology & Drug Discovery: Focuses on evaluating the peptide's biological activity in relevant in vitro assays and in vivo preclinical models. This includes assessing efficacy, pharmacokinetic (ADME), and pharmacodynamic (PD) profiles.

Molecular Biology & Cell Biology: Used to understand the cellular mechanisms of action, signaling pathways involved, and downstream effects of peptide binding. Techniques like Western blotting, quantitative PCR, gene silencing (siRNA/shRNA), and reporter gene assays are vital.

Computational Chemistry & Bioinformatics: Plays a significant role in rational drug design. Molecular modeling, molecular dynamics simulations, docking studies, and QSAR analyses can predict binding modes, guide analogue design, and identify potential off-target interactions. Bioinformatics aids in target identification by analyzing large biological datasets.

Analytical Chemistry: Essential for ensuring the quality, purity, and stability of the peptide during synthesis, formulation, and in biological samples. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable.

Formulation Science & Drug Delivery: If therapeutic applications are pursued, this discipline is critical for developing suitable delivery systems (e.g., injectable formulations, targeted delivery vehicles) to ensure the peptide reaches its target effectively and safely.

Integrated Research Workflow: An effective research cycle involves iterative collaboration: computational chemists and medicinal chemists design analogues; organic chemists synthesize them; biochemists and pharmacologists test their activity; structural biologists elucidate binding modes; molecular and cell biologists investigate mechanisms; and pharmacologists conduct preclinical evaluations. This continuous feedback loop, facilitated by interdisciplinary communication and data sharing, accelerates the discovery and development process.

Data Table 4: Multidisciplinary Integration for Peptide Research Advancement

| Research Objective | Primary Disciplines Involved | Supporting Disciplines | Key Methodologies |

| Discovering novel analogues with improved binding affinity | Medicinal Chemistry, Biochemistry | Computational Chemistry, Organic Synthesis | SAR studies, SPR, ITC, Molecular Docking |

| Elucidating the precise binding mode of the peptide | Structural Biology, Biochemistry | Biophysics, Computational Chemistry | X-ray Crystallography, Cryo-EM, NMR Spectroscopy, Molecular Dynamics |

| Validating therapeutic efficacy in vivo | Pharmacology, Preclinical Biology | Animal Physiology, Pathology | Animal models of disease, PK/PD studies, Efficacy assessments |

| Understanding cellular signaling cascades | Molecular Biology, Cell Biology | Biochemistry, Genetics | Western Blotting, qPCR, Reporter Assays, siRNA/CRISPR screening |

| Developing a stable and bioavailable formulation | Formulation Science, Pharmaceutics | Chemical Engineering, Analytical Chemistry | Lyophilization, Nanoparticle formulation, HPLC for stability testing, Mass Spectrometry |

| Identifying off-target interactions and potential liabilities | Pharmacology, Toxicology | Computational Chemistry, Bioinformatics | Broad panel screening, ADMET assays, In silico toxicity prediction |

Compound List:

this compound

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Tyr-Pro-Hfe-Phe-NH2?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Post-synthesis, purification via reverse-phase HPLC (RP-HPLC) is critical to achieve >95% purity. Characterization requires tandem mass spectrometry (MS/MS) for sequence validation and nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) to confirm stereochemistry. Solubility testing in aqueous buffers (e.g., PBS, DMSO) should precede biological assays .

Q. How are solubility and stability of this compound assessed in laboratory settings?

- Methodological Answer : Solubility is determined via gravimetric analysis by dissolving the compound in solvents (e.g., water, ethanol, DMSO) under controlled pH and temperature. Stability studies involve incubating the peptide at physiological conditions (37°C, pH 7.4) and analyzing degradation kinetics using HPLC-UV or LC-MS. For long-term storage, lyophilization at -20°C in inert atmospheres is recommended .

Q. What are the primary biochemical applications of this compound in current academic research?

- Methodological Answer : The peptide is predominantly used in receptor-binding studies (e.g., GPCRs) and enzyme inhibition assays. Applications include structural biology (e.g., crystallography to resolve binding motifs) and cellular signaling pathway analysis. Researchers must validate target specificity using competitive binding assays and negative controls (e.g., scrambled-sequence analogs) .

Advanced Research Questions

Q. How can experimental designs resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell line heterogeneity, buffer composition). To address this:

- Standardize protocols : Use validated cell lines (e.g., ATCC-certified) and control for temperature/pH fluctuations.

- Replicate studies : Perform triplicate experiments with independent peptide batches.

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA, Tukey’s HSD) to identify confounding variables .

Q. What strategies optimize the stability of this compound under diverse experimental conditions?

- Methodological Answer : Optimization involves:

- Chemical modification : Introduce non-natural amino acids (e.g., D-amino acids) or PEGylation to reduce protease susceptibility.

- Formulation studies : Test cryoprotectants (e.g., trehalose) during lyophilization or encapsulation in liposomes for in vivo applications.

- Real-time stability monitoring : Use circular dichroism (CD) spectroscopy to track conformational changes under stress conditions .

Q. How should researchers validate this compound’s receptor-binding mechanisms computationally and experimentally?

- Methodological Answer :

- Computational : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to predict binding free energies and key residue interactions.

- Experimental : Validate predictions via surface plasmon resonance (SPR) for kinetic analysis (, ) and alanine-scanning mutagenesis to identify critical binding residues. Cross-validate findings with in-cell assays (e.g., BRET/FRET) .

Data Analysis and Reporting

Q. What frameworks are recommended for interpreting conflicting structural data on this compound?

- Methodological Answer : Apply dialectical analysis (principal vs. secondary contradictions) to prioritize data conflicts. For example:

- Principal contradiction : Discrepancies in NMR vs. X-ray crystallography data may stem from dynamic vs. static structural snapshots. Resolve by integrating hydrogen-deuterium exchange (HDX) mass spectrometry to map flexible regions.

- Secondary contradictions : Minor spectral variations due to solvent effects can be addressed by standardizing buffer conditions .

Q. How should researchers ethically document and share datasets for this compound studies?

- Methodological Answer : Follow NIH guidelines for data transparency:

- Anonymization : Remove identifiable metadata from raw spectra/chromatograms.

- Repositories : Deposit datasets in public repositories (e.g., Zenodo, PeptideAtlas) with persistent identifiers (DOIs).

- Ethical compliance : Adhere to institutional review board (IRB) protocols for human/animal data and cite primary sources to avoid plagiarism .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.